3-Hydroxy-13-methylpentadecanoic acid 3-Hydroxy-13-methylpentadecanoic acid
Brand Name: Vulcanchem
CAS No.: 122751-76-2
VCID: VC16961155
InChI: InChI=1S/C16H32O3/c1-3-14(2)11-9-7-5-4-6-8-10-12-15(17)13-16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C16H32O3
Molecular Weight: 272.42 g/mol

3-Hydroxy-13-methylpentadecanoic acid

CAS No.: 122751-76-2

Cat. No.: VC16961155

Molecular Formula: C16H32O3

Molecular Weight: 272.42 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-13-methylpentadecanoic acid - 122751-76-2

Specification

CAS No. 122751-76-2
Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
IUPAC Name 3-hydroxy-13-methylpentadecanoic acid
Standard InChI InChI=1S/C16H32O3/c1-3-14(2)11-9-7-5-4-6-8-10-12-15(17)13-16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19)
Standard InChI Key LVBRNJOFOLCUKI-UHFFFAOYSA-N
Canonical SMILES CCC(C)CCCCCCCCCC(CC(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Hydroxy-13-methylpentadecanoic acid (chemical formula: C16H32O3\text{C}_{16}\text{H}_{32}\text{O}_3) belongs to the hydroxy fatty acid family, which incorporates both hydroxyl and alkyl substituents into their carbon chains. The compound’s backbone consists of 15 carbons, with a hydroxyl group (-OH) at position 3 and a methyl group (-CH3_3) at position 13 (Figure 1). This arrangement creates a stereochemical center at C3, influencing its interactions with enzymes and cellular receptors .

Table 1: Comparative Structural Features of Hydroxy Fatty Acids

CompoundFormulaHydroxyl PositionMethyl PositionMolecular Weight (g/mol)
3-Hydroxypentadecanoic acidC15H30O3\text{C}_{15}\text{H}_{30}\text{O}_33None258.40
3-Hydroxy-3-methylpentanoic acidC6H12O3\text{C}_6\text{H}_{12}\text{O}_333132.16
3-Hydroxy-13-methylpentadecanoic acidC16H32O3\text{C}_{16}\text{H}_{32}\text{O}_3313284.48 (calculated)

The methyl branch at C13 introduces steric hindrance, reducing the compound’s solubility in aqueous media compared to linear-chain analogs . Its logP value (a measure of lipophilicity) is estimated to exceed 5.0, suggesting high membrane permeability and potential bioaccumulation .

Synthesis and Isolation Methods

Microbial Biosynthesis

Hydroxy fatty acids are often synthesized via microbial fermentation. For example, Pseudosuberites spp. produce 3-hydroxypentadecanoic acid through β-oxidation pathways, which may parallel the biosynthesis of 3-hydroxy-13-methylpentadecanoic acid in specific microbial strains . The methyl branch likely originates from methylmalonyl-CoA, a substrate in branched-chain fatty acid synthesis .

Chemical Synthesis

While no direct synthesis routes for 3-hydroxy-13-methylpentadecanoic acid are documented, analogous compounds like 15-methyl-(9Z)-hexadecenoic acid have been synthesized via esterification and APCI-mediated adduct formation . A proposed pathway involves:

  • Alkylation: Introducing the methyl group at C13 using Grignard reagents.

  • Hydroxylation: Enzymatic or chemical oxidation at C3.

  • Purification: Chromatographic separation to isolate the target compound .

Biological Activities and Mechanisms

Metabolic Regulation

3-Hydroxy fatty acids interact with peroxisome proliferator-activated receptors (PPARs), modulating lipid metabolism and inflammation . The methyl branch in 3-hydroxy-13-methylpentadecanoic acid could alter binding affinity to PPARγ, a target for treating metabolic syndromes .

Industrial and Therapeutic Applications

Biodegradable Materials

Long-chain hydroxy fatty acids serve as precursors for bio-based polymers. The methyl branch in 3-hydroxy-13-methylpentadecanoic acid may improve the thermal stability of polyhydroxyalkanoates (PHAs), making them suitable for high-temperature applications .

Pharmaceutical Development

The compound’s structural similarity to anti-inflammatory mediators like 13-hydroxyoctadecadienoic acid suggests potential in designing COX-2 inhibitors . Further studies are needed to validate its efficacy and toxicity profiles.

Comparative Analysis with Structural Analogs

3-Hydroxypentadecanoic Acid

Unlike 3-hydroxy-13-methylpentadecanoic acid, this linear analog lacks the C13 methyl group, resulting in higher aqueous solubility (PSA: 57.53 Ų vs. 54.37 Ų) . Both compounds share antimicrobial properties, but the branched analog’s enhanced lipophilicity may improve biofilm penetration .

3-Hydroxy-3-methylpentanoic Acid

This short-chain analog (C6) is a metabolite in ketogenesis, highlighting the role of chain length in biological function . The elongated carbon chain in 3-hydroxy-13-methylpentadecanoic acid likely shifts its activity toward membrane interaction rather than energy metabolism.

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